Product packaging for 5-Chloro-2-(p-tolyl)benzofuran(Cat. No.:)

5-Chloro-2-(p-tolyl)benzofuran

Cat. No.: B8773649
M. Wt: 242.70 g/mol
InChI Key: UKIMTUMHTUIMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(p-tolyl)benzofuran is a high-purity chemical reagent designed for pharmaceutical and organic chemistry research. This compound belongs to the class of 2-arylbenzofurans, which are recognized as key skeletons in many natural products and are of significant interest due to their potential biological activities . The core benzofuran structure is a privileged scaffold in medicinal chemistry, and derivatives like this one are frequently investigated for their antitumor, antiviral, and antimicrobial properties . In research settings, this compound serves as a valuable building block (synthon) for the synthesis of more complex molecules. It can be used in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed C-H arylation, to create diverse libraries of functionalized benzofurans for biological screening . The presence of the chloro substituent offers a handle for further functionalization, while the p-tolyl group can influence the compound's electronic properties and crystal packing, factors relevant in material science applications . Handling Notes: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO B8773649 5-Chloro-2-(p-tolyl)benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-2-(4-methylphenyl)-1-benzofuran

InChI

InChI=1S/C15H11ClO/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9H,1H3

InChI Key

UKIMTUMHTUIMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis and Characterization

The preparation of 5-Chloro-2-(p-tolyl)benzofuran has been achieved through established synthetic routes in organic chemistry. One documented method involves a modified procedure utilizing a Sonogashira coupling reaction. rsc.org

A common synthetic approach involves the reaction of a halogenated phenol (B47542) with a terminal alkyne in the presence of a palladium catalyst. Specifically, the synthesis of this compound can be accomplished by reacting 4-chloro-2-iodophenol (B1583855) with 1-ethynyl-4-methylbenzene (p-tolylacetylene). rsc.org This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a copper co-catalyst, with a base like triethylamine. The reaction proceeds through a coupling of the phenol and alkyne, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. One reported synthesis using this method achieved a yield of 58%. rsc.org

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data for this compound

Spectroscopic Technique Observed Data
¹³C NMR (100 MHz, CDCl₃) δ 157.58, 153.19, 138.54, 130.60, 129.85, 129.82, 128.75, 128.41, 125.63, 124.27, 122.24, 120.35, 112.05, 100.66, 21.48
Mass Spectrometry (EI) m/z (%): 242 (100), 244 (32), 172 (22)

Data sourced from a supporting information file for a research article on the fluorination of 2-substituted benzo[b]furans. rsc.org

Applications in Academic Research

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful and versatile tool in organic synthesis, offering efficient pathways to construct complex molecular architectures. The synthesis of 2-arylbenzofurans, including this compound, has significantly benefited from these advancements.

C-H Activation/Oxidation Tandem Reactions

A modern and atom-economical approach to benzofuran synthesis involves the palladium-catalyzed C-H activation and oxidation in a tandem sequence. nih.govrsc.org This strategy allows for the direct formation of the benzofuran ring from simpler precursors. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can yield benzofuran derivatives. nih.govrsc.orgmdpi.com This process is believed to proceed through a tandem Heck reaction followed by an oxidative cyclization. mdpi.com

Another manifestation of this approach is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which has been utilized to produce a library of benzofuran compounds. nih.gov The regioselectivity of this reaction can be controlled by the substitution pattern of the phenol (B47542) precursor. nih.gov Furthermore, a palladium-catalyzed benzoquinone C-H functionalization/cyclization with terminal alkynes provides a route to 2,3-disubstituted 5-hydroxybenzofuran derivatives without the need for an external oxidant. nih.gov

A plausible mechanism for the formation of 2-arylbenzofurans via a palladium-catalyzed tandem reaction involves the desulfinative addition of sodium sulfinates to 2-hydroxyarylacetonitriles, followed by intramolecular annulation. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com This reaction has been effectively applied to the synthesis of 2-arylbenzofurans. A common strategy involves the coupling of a benzofuran bearing a halogen at the 2-position, such as 2-bromobenzofuran, with an arylboronic acid. dntb.gov.ua For example, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield novel benzofuran derivatives with a biaryl moiety. mdpi.com Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for the synthesis of 5-arylbenzofuran-2-carboxylates. researchgate.net

The Sonogashira coupling, another pivotal palladium-catalyzed reaction, provides a pathway to 2,3-disubstituted benzofurans. organic-chemistry.org This typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by cyclization. organic-chemistry.orgnih.gov One-pot procedures combining Sonogashira coupling and subsequent cyclization have been developed to streamline the synthesis of highly substituted benzofurans. nih.govrsc.org

Cyclization Reactions and Precursor-Based Synthesis

The construction of the benzofuran ring system is frequently achieved through the cyclization of appropriately substituted acyclic precursors. These methods often rely on the formation of a key carbon-oxygen bond to close the furan (B31954) ring.

Reactions of Substituted Salicylaldehydes with Halogenated Acetophenones

A classical and widely utilized method for the synthesis of 2-arylbenzofurans involves the reaction of a substituted salicylaldehyde (B1680747) with a halogenated acetophenone. For the synthesis of this compound, this would entail the reaction of 5-chlorosalicylaldehyde (B124248) with an α-halo-p-tolylacetone derivative. researchgate.netgoogle.com A specific example involves the reaction of 5-chlorosalicylaldehyde with α-bromo-p-chloroacetophenone in the presence of potassium hydroxide (B78521) in ethanol. google.com This type of condensation reaction is a foundational strategy in benzofuran synthesis. acs.org

The reaction of salicylaldehyde with 1-chloro-3-mesitylacetone in the presence of potassium carbonate is another example of this approach to form a 1-(1-benzofuran-2-yl)-2-mesitylethanone, which can be a precursor for further derivatization. researchgate.net

Mechanistic Considerations of Intramolecular Cyclization Pathways

The intramolecular cyclization to form the benzofuran ring can proceed through various mechanistic pathways depending on the precursors and reaction conditions.

In the case of reactions between salicylaldehydes and α-haloacetophenones, the mechanism generally involves the initial formation of a phenoxide from the salicylaldehyde. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetophenone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate attacks the aldehyde carbonyl, followed by dehydration to yield the benzofuran ring.

Another important cyclization pathway is the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org The mechanism involves the initial base-catalyzed opening of the lactone ring to form a phenoxide and a carboxylate. The phenoxide then attacks the vinyl halide intramolecularly to form the benzofuran. nih.gov

Intramolecular cyclization of o-alkynylphenols is another common strategy. researchgate.net This can be catalyzed by various metals, including palladium, indium, and gold. mdpi.comorganic-chemistry.orgresearchgate.net The mechanism of these reactions often involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack by the phenolic oxygen.

Derivatization Strategies for the Benzofuran Core

Once the benzofuran core is synthesized, it can be further functionalized to introduce a variety of substituents. These derivatization strategies enhance the structural diversity of benzofuran-based compounds.

Direct C-H arylation of the benzofuran ring is a powerful method for introducing aryl groups. mdpi.com For example, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides can produce a variety of 2-arylbenzofurans. mdpi.comresearchgate.net

The benzofuran scaffold can also undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, typically at the C5 or C7 positions. vulcanchem.com The ketone group at the C3 position in some benzofuran derivatives can react with nucleophiles like hydrazines or amines to form hydrazones or imines. vulcanchem.com Furthermore, functional groups on the substituents, such as hydroxyl groups, can be modified through etherification or esterification to alter the compound's properties. vulcanchem.com

A more advanced strategy involves a chemodivergent C-to-N atom swap in the benzofuran ring, which can lead to the formation of benzoxazoles or benzisoxazoles through a cascade of oxidative cleavage, oxime formation, and cyclization. rsc.org

Starting Material 1 Starting Material 2 Reaction Type Product Catalyst/Reagent
2-HydroxystyreneIodobenzeneC-H Activation/Oxidation2-ArylbenzofuranPalladium Catalyst
PhenolAlkenylcarboxylic acidOxidative Annulation2,3-Disubstituted BenzofuranPalladium Catalyst
2-BromobenzofuranArylboronic acidSuzuki-Miyaura Coupling2-ArylbenzofuranPalladium Catalyst
o-IodophenolTerminal AlkyneSonogashira Coupling/Cyclization2,3-Disubstituted BenzofuranPalladium/Copper Catalysts
5-Chlorosalicylaldehydeα-Halo-p-tolylacetoneCondensation/CyclizationThis compoundBase
3-HalocoumarinPerkin RearrangementBenzofuran-2-carboxylic acidBase
BenzofuranTriarylantimony DifluorideC-H Arylation2-ArylbenzofuranPalladium Catalyst

Introduction of Chloro Substituents

The incorporation of a chlorine atom at the 5-position of the benzofuran nucleus is a key step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the chloro substituent on the phenolic ring. A common and effective starting material for this purpose is 5-chlorosalicylaldehyde.

One established method involves the reaction of 5-chlorosalicylaldehyde with a suitable reagent to form the furan ring. For instance, a common synthesis involves the reaction of 5-chlorosalicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dry acetone. The reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization to yield a 2-acetyl-5-chlorobenzofuran intermediate. mattioli1885journals.com

Another approach starts with the chlorination of salicylaldehyde itself. Purified chlorine can be introduced into salicylaldehyde, and when the reaction solution turns a brilliant yellow, the reaction is complete. The resulting 5-chlorosalicylaldehyde can then be used in subsequent steps. google.com

A highly relevant synthesis for analogous systems that can be adapted for the target molecule is the Sonogashira coupling. This method utilizes a substituted phenol, such as 4-chloro-2-iodophenol (B1583855), which is coupled with a terminal alkyne. A specific example is the synthesis of 5-chloro-2-(m-tolyl)benzofuran, a structural isomer of the target compound, which was successfully synthesized from 4-chloro-2-iodophenol and 1-ethynyl-3-methylbenzene. rsc.org This palladium-catalyzed reaction provides a direct route to the 2-aryl-5-chlorobenzofuran scaffold. The presence of halogens like chlorine on the benzofuran ring has been noted to potentially enhance the biological activities of the resulting compounds. nih.govrsc.org

Table 1: Selected Methods for Introducing the 5-Chloro Substituent

Starting Material Reagents Product Reference
5-Chlorosalicylaldehyde Chloroacetone, K₂CO₃, Acetone 1-(5-chloro-1-benzofuran-2-yl)ethanone mattioli1885journals.com
Salicylaldehyde Cl₂ 5-Chlorosalicylaldehyde google.com

Introduction of p-Tolyl Substituents

The introduction of the p-tolyl group at the 2-position of the benzofuran core is a critical transformation that can be accomplished through various modern cross-coupling methodologies. Palladium-catalyzed reactions are particularly prominent in this context.

One of the most powerful techniques is the direct C-H arylation of the benzofuran ring. mdpi.com This method involves reacting a pre-formed benzofuran (or 5-chlorobenzofuran) with an arylating agent. For example, triarylantimony difluorides, in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a copper(II) chloride (CuCl₂) co-catalyst, can effectively arylate the C2-position of benzofurans. mdpi.com Similarly, arylboronic acids are widely used as the aryl source in palladium-catalyzed reactions to form 2-arylbenzofurans. organic-chemistry.orgthieme-connect.com These reactions often exhibit broad substrate compatibility, allowing for the use of various substituted arylboronic acids, including p-tolylboronic acid. organic-chemistry.org

The Suzuki cross-coupling reaction is another extensively used method. This reaction typically involves the coupling of a 2-halobenzofuran with an arylboronic acid. semanticscholar.org Alternatively, a one-pot synthesis can be achieved starting from 2-(2-hydroxyphenyl)acetonitriles and arylboronic acids, which undergo a sequential addition and intramolecular annulation. organic-chemistry.orgthieme-connect.com A similar one-pot approach utilizes sodium sulfinates as the aryl source in a palladium-catalyzed tandem reaction with 2-hydroxyarylacetonitriles. rsc.org

An alternative to palladium-based methods is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. organic-chemistry.org In this approach, a 2-hydroxystilbene precursor bearing the desired p-tolyl group can be cyclized to form the 2-(p-tolyl)benzofuran (B3041011) core.

Table 2: Selected Methods for Introducing the 2-p-Tolyl Substituent

Benzofuran Precursor Arylating Agent Catalyst System Product Type Reference(s)
Benzofuran Tri(p-tolyl)antimony difluoride Pd(OAc)₂, CuCl₂ 2-(p-Tolyl)benzofuran mdpi.com
2-(2-Hydroxyphenyl)acetonitrile p-Tolylboronic acid Pd(OAc)₂, 2,2'-bipyridine 2-(p-Tolyl)benzofuran organic-chemistry.orgthieme-connect.com
2-Hydroxyarylacetonitrile Sodium p-toluenesulfinate Palladium catalyst 2-(p-Tolyl)benzofuran rsc.org
2-Halobenzofuran p-Tolylboronic acid Pd(II) complex 2-(p-Tolyl)benzofuran semanticscholar.org

Post-Synthetic Modification of Benzofuran Derivatives

Once the core this compound structure is assembled, further modifications can be undertaken to generate novel analogs. These post-synthetic modifications allow for the fine-tuning of the molecule's properties.

A common strategy involves electrophilic substitution on the benzofuran ring. For example, bromination of a 2-arylbenzofuran can be achieved using N-Bromosuccinimide (NBS), typically targeting the C3-position. rsc.org The resulting 3-bromobenzofuran is a versatile intermediate. This bromo group can then participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce a wide range of new substituents at the 3-position. nih.gov

Functional groups on the substituents can also be modified. For instance, if a nitro group were present on the aryl ring of a 2-arylbenzofuran derivative, it could be readily reduced to an amino group using reagents like iron powder in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl). rsc.org This amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions.

These post-synthetic modifications demonstrate the versatility of the benzofuran scaffold, enabling the creation of a diverse library of compounds from a common intermediate for further investigation.

Table 3: Examples of Post-Synthetic Modifications on Benzofuran Systems

Starting Material Reagent(s) Modification Type Product Reference(s)
2-Arylbenzofuran N-Bromosuccinimide (NBS) C3-Bromination 3-Bromo-2-arylbenzofuran rsc.org
2-(2-Nitrophenyl)benzofuran Fe, NH₄Cl Nitro Group Reduction 2-(2-Aminophenyl)benzofuran rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons on the benzofuran core and the p-tolyl substituent.

The p-tolyl group would be characterized by two doublets in the aromatic region, typical of a para-substituted benzene (B151609) ring, and a singlet for the methyl group protons, expected to appear further upfield. The protons on the chlorinated benzofuran ring system would exhibit a more complex pattern. The proton at position 3 of the benzofuran ring is expected to appear as a singlet. The protons on the benzene portion of the benzofuran core will show splitting patterns consistent with their coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Based on this, the ¹³C-NMR spectrum of this compound is expected to show distinct signals for each of the 15 carbon atoms. The carbon atoms of the benzofuran ring will appear at characteristic chemical shifts, with the carbon bearing the chlorine atom (C5) and the oxygen-bearing carbons (C2 and C7a) being significantly influenced. The quaternary carbons will generally exhibit lower intensity signals. The p-tolyl group will show four distinct signals: one for the methyl carbon and three for the aromatic carbons, with the ipso-carbon (attached to the benzofuran ring) and the methyl-bearing carbon having characteristic shifts.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ) ppm
Benzofuran C=C100 - 160
p-Tolyl Aromatic C120 - 140
Methyl C~21

Note: These are general predicted ranges and actual values may vary.

Advanced NMR Techniques for Structural Elucidation (e.g., DEPT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would be crucial in assigning the carbons of the p-tolyl and benzofuran rings.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be instrumental in assigning the protons on the p-tolyl ring and the coupled protons on the benzofuran core.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. columbia.edusdsu.edu The HSQC spectrum would provide a direct link between the proton and carbon signals, greatly simplifying the assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. columbia.edusdsu.edu This technique is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, by showing a correlation between the C3-H proton and the carbons of the p-tolyl ring, and between the p-tolyl protons and the C2 carbon of the benzofuran, thus confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic and benzofuran ring C=C stretching vibrations will produce a set of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the furan ring is expected to show strong absorptions in the 1250-1050 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching< 3000
C=C (Aromatic/Benzofuran)Stretching1600 - 1450
C-O-C (Furan ring)Stretching1250 - 1050
C-ClStretching800 - 600

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the C=C stretching vibrations of the aromatic rings and the benzofuran system, as well as the C-C skeletal vibrations. The symmetric breathing modes of the aromatic rings would also be expected to give rise to strong Raman signals. The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. researchgate.netsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of this compound, providing vital information on its molecular weight and structural features through fragmentation analysis. Both high-resolution and standard mass spectrometry techniques, utilizing various ionization methods, are employed to confirm the compound's identity and purity.

High-Resolution Mass Spectrometry (HR-MS) is indispensable for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HR-MS allows for the calculation of a precise molecular formula. This level of precision distinguishes the target compound from other molecules that may have the same nominal mass. For novel benzofuran derivatives, HR-MS is a standard method for structural confirmation. researchgate.netrsc.orgnih.gov

The expected exact mass for the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents the calculated theoretical value.

Molecular FormulaCalculated Exact Mass [M]⁺ (for C₁₅H₁₁³⁵ClO)Technique
C₁₅H₁₁ClO242.0498HR-MS (EI or ESI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used to analyze benzofuran derivatives.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint, offering structural insights based on the fragmentation pattern.

For this compound, the EI mass spectrum is characterized by a prominent molecular ion peak at m/z 242. rsc.org A key feature is the presence of an isotopic peak at m/z 244 ([M+2]⁺), with a relative abundance of approximately one-third of the molecular ion peak. rsc.org This signature 3:1 intensity ratio is definitive for the presence of a single chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Table 2: Electron Ionization (EI) Mass Spectrometry Data for a 5-Chloro-2-(tolyl)benzofuran Isomer

m/zRelative Intensity (%)Assignment
24432[C₁₅H₁₁³⁷ClO]⁺·
242100[C₁₅H₁₁³⁵ClO]⁺· (Molecular Ion / Base Peak)
17222Fragment Ion

Source: Data corresponds to 5-chloro-2-(m-tolyl) benzofuran. rsc.org

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that typically imparts less energy to the molecule. nih.gov This method is particularly useful for confirming molecular weight as it usually results in minimal fragmentation, yielding protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. acs.orgthieme-connect.com For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated form or a sodium adduct, confirming the molecular mass of 242.68 Da.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the crystal lattice. This technique provides definitive proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure determination for this compound is not available in the surveyed literature, the analysis of closely related benzofuran derivatives demonstrates the type of detailed information that XRD provides. nih.govnih.gov The data obtained from such an analysis includes the crystal system, space group, and the dimensions of the unit cell.

The following table presents crystallographic data for a similar compound, 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran , to illustrate the parameters obtained from a single-crystal XRD experiment. nih.gov

Table 3: Illustrative X-ray Crystallographic Data for a Related Benzofuran Derivative

ParameterValue
Empirical Formula C₁₇H₁₅ClO₃S
Formula Weight 334.80
Crystal System Triclinic
Space Group P-1
a (Å) 8.2757 (2)
b (Å) 9.6740 (2)
c (Å) 10.1564 (2)
α (°) 76.655 (1)
β (°) 75.673 (1)
γ (°) 76.355 (1)
Volume (ų) 752.64 (3)
Z (molecules/unit cell) 2
Temperature (K) 173

Source: Data for 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. nih.gov

Computational and Theoretical Investigations of 5 Chloro 2 P Tolyl Benzofuran

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). africanjournalofbiomedicalresearch.com This simulation is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For benzofuran (B130515) derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the protein's active site. tdl.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability

MD simulations are used to analyze the physical movements of atoms and molecules over time. In the context of ligand-target interactions identified through docking, MD simulations can assess the stability of the ligand-protein complex. By simulating the complex in a dynamic environment (often including a solvent like water), researchers can verify if the binding pose is stable or if the ligand dissociates from the receptor, providing a more accurate picture of the binding event.

While the specific data for 5-Chloro-2-(p-tolyl)benzofuran is not available, the methodologies described are standard practice for the computational investigation of novel chemical compounds.

In Silico Prediction of Theoretical Chemical Reactivity Parameters

The prediction of theoretical chemical reactivity parameters for this compound is accomplished through computational methods, primarily Density Functional Theory (DFT). physchemres.org These in silico techniques provide valuable insights into the molecule's electronic structure and reactivity. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine various global and local reactivity descriptors. physchemres.org

These parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From these frontier orbital energies, several key chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Chemical Softness (S)1 / ηPolarizability
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile

Conformational Search Studies

Conformational search studies for this compound focus on determining the most stable three-dimensional arrangement of the atoms. The key conformational feature of this molecule is the rotational orientation of the p-tolyl group at the 2-position relative to the planar benzofuran ring system. This rotation is defined by the dihedral angle between the two aromatic systems.

Computational methods, such as DFT, can be used to perform a systematic scan of this dihedral angle to identify the minimum energy conformer. physchemres.org For the related parent compound, 2-phenylbenzofuran, DFT calculations have shown that a pseudo-planar geometry is the most stable, with the dihedral angle between the benzofuran and phenyl rings being close to 0°. physchemres.org

Experimental data from X-ray crystallography of structurally similar compounds provide valuable insights into the preferred solid-state conformations. These studies reveal that the dihedral angle can vary depending on the substitution pattern and crystal packing forces. For instance, in 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the dihedral angle between the benzofuran system and the 4-methylphenyl ring is 29.25(8)°. nih.gov In a different but related molecule, 5-Chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran, the phenyl ring at the 2-position is rotated out of the benzofuran plane by a dihedral angle of 17.43(7)°. nih.gov Another related compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, exhibits a dihedral angle of 32.53(5)° between the benzofuran and the 2-fluorophenyl rings. researchgate.net

These findings suggest that while a near-planar conformation is electronically favorable for maximizing π-conjugation, steric hindrance from substituents, particularly at the 3-position or on the phenyl ring, can force the rings out of planarity. For this compound itself, which lacks a bulky substituent at the 3-position, a relatively small dihedral angle would be expected, leading to a pseudo-planar minimum energy conformation.

CompoundDihedral Angle Between Benzofuran and Substituted Phenyl RingReference
2-Phenylbenzofuran~0° (Calculated) physchemres.org
5-Chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran17.43(7)° nih.gov
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran29.25(8)° nih.gov
5-Chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran32.53(5)° researchgate.net

In Vitro and in Silico Investigations of Biological Activity Profiles

Antimicrobial Efficacy Assessments (In Vitro)

The antimicrobial potential of benzofuran (B130515) derivatives has been a subject of considerable research interest. Studies on compounds with a 5-chloro-benzofuran core suggest a likelihood of antimicrobial properties in 5-Chloro-2-(p-tolyl)benzofuran.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research on various benzofuran derivatives has demonstrated a broad spectrum of antibacterial activity. For instance, a study on newly synthesized benzofuran ester derivatives showed that some of these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria google.com. Specifically, certain derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown good activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

In one study, a series of 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing a broad spectrum of activity. Another investigation of benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum revealed that one of the compounds exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.

While these findings are for related benzofuran structures and not this compound itself, they suggest that this compound may possess antibacterial properties worthy of investigation.

Antifungal and Anticandidal Activity

The antifungal activity of benzofuran derivatives is well-documented, with several studies highlighting the potential of this chemical class against various fungal pathogens. A study on aryl (5-chloro-benzofuran-2-yl) ketoximes, which are structurally similar to this compound, demonstrated significant anticandidal activity. Some of these ketoxime derivatives were found to be particularly active against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis.

Furthermore, benzofuran-5-ol derivatives have been synthesized and shown to possess potent antifungal activity against various Candida and Aspergillus species, as well as Cryptococcus neoformans. The mechanism of action for some of these derivatives is believed to involve the inhibition of fungal N-myristoyltransferase.

The following table summarizes the antifungal activity of some aryl (5-chloro-benzofuran-2-yl) ketoxime derivatives, providing an indication of the potential activity of compounds with a 5-chloro-benzofuran core.

Compound IDTest OrganismMIC (µg/mL)
Compound 2c C. albicansNot specified
Compound 3c C. albicansNot specified
Compound 3c C. glabrataNot specified
Compound 3c C. kruseiNot specified
Compound 3c C. parapsilosisNot specified

Note: MIC values for specific aryl (5-chloro-benzofuran-2-yl) ketoximes were reported as being the "most active" but quantitative data was not provided in the abstract.

Acaricidal Activity Studies

While the primary focus of research on benzofuran derivatives has been on their antimicrobial and anticancer properties, some studies have explored their potential as acaricidal agents. For instance, a series of pyrazole oxime derivatives were synthesized and showed good to excellent acaricidal activity against Tetranychus cinnabarinus. Although this study does not directly involve a benzofuran ring, it highlights the potential for related heterocyclic compounds to exhibit acaricidal properties. Direct studies on the acaricidal activity of this compound are not available in the reviewed literature.

Anticancer Activity Studies (In Vitro Cell Line Assays)

The anticancer potential of benzofuran derivatives has been extensively investigated, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. The presence of a halogen at the 5-position and an aryl group at the 2-position of the benzofuran ring are features that have been associated with potent anticancer activity.

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HepG-2)

Numerous studies have reported the cytotoxic effects of benzofuran derivatives on human cancer cell lines, including the breast cancer cell line MCF-7 and the liver cancer cell line HepG-2. Halogenated derivatives of benzofuran, in particular, have shown enhanced anticancer activity.

For example, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant cytotoxicity against HepG2 cells. Another study on a natural bioactive benzofuran derivative showed high cytotoxicity and apoptotic effects on the MCF-7 breast cancer cell line.

The table below presents the cytotoxic activity of some benzofuran derivatives against MCF-7 and HepG-2 cell lines, illustrating the potential of this class of compounds as anticancer agents.

CompoundCell LineIC50 (µM)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate HepG211 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate HepG23.8 ± 0.5
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone MCF-7Not specified

Note: The data presented is for structurally related compounds, not this compound.

Investigation of Cellular Mechanisms (e.g., Tubulin Polymerization Inhibition, Cell Cycle Effects)

Several benzofuran derivatives have been found to exert their anticancer effects by interfering with critical cellular processes such as tubulin polymerization and cell cycle progression. Disruption of microtubule dynamics is a well-established target for cancer therapy, and some benzofurans have been identified as inhibitors of tubulin polymerization.

For instance, certain novel 2-aroyl benzofuran-based hydroxamic acids have been shown to inhibit tubulin assembly, with some compounds being more potent than the known tubulin inhibitor combretastatin A-4.

Furthermore, some benzofuran derivatives have been observed to induce cell cycle arrest, a key mechanism in preventing cancer cell proliferation. A novel benzofuran lignan derivative was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. Similarly, a halogenated benzofuran derivative was shown to induce G2/M phase arrest in HepG2 cells.

While these mechanistic insights are for related benzofuran compounds, they provide a strong rationale for investigating similar effects for this compound.

Modulation of Specific Oncogenic Pathways (e.g., c-MET/SMO)

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in various cancers. The Hedgehog (Hh) signaling pathway, involving the Smoothened (SMO) receptor, is also a key player in tumorigenesis. While various benzofuran derivatives have been investigated for their anticancer properties, specific data on the direct modulation of the c-MET or SMO pathways by this compound is not extensively available in the current scientific literature. General studies on benzofuran-containing compounds have shown that this chemical class can possess cytotoxic activities against cancer cell lines through various mechanisms. scienceopen.commdpi.com However, dedicated studies to elucidate the specific interaction of this compound with the c-MET/SMO signaling cascades are required to determine its potential in this area.

Enzyme Modulation and Inhibition Studies (In Vitro and In Silico)

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The benzofuran nucleus has been utilized as a scaffold for the design of novel AChE inhibitors. nih.govresearchgate.net In silico and in vitro studies on various benzofuran derivatives have demonstrated their potential to bind to the active site of AChE. frontiersin.org However, specific experimental or computational data detailing the AChE inhibitory activity of this compound is not readily found in the current body of scientific research. Structure-activity relationship (SAR) studies of related benzofuran series could potentially offer insights into the likely inhibitory potency of this specific compound, though direct experimental validation is necessary.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The 2-arylbenzofuran scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors, which may offer a better gastrointestinal safety profile compared to non-selective NSAIDs. mdpi.com While the general class of 2-arylbenzofurans has been a subject of interest in this context, specific in vitro or in silico studies on the COX enzyme modulation by this compound are not extensively documented. The nature and position of substituents on both the benzofuran ring and the 2-aryl moiety are known to significantly influence COX inhibitory activity and selectivity.

Lanosterol 14α-Demethylase (CYP51) Interaction

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. It is a well-established target for antifungal agents. Research into novel antifungal compounds has explored a variety of heterocyclic structures. Notably, a study on a series of aryl (5-chloro-benzofuran-2-yl) ketoximes demonstrated their potential to interact with and inhibit CYP51. researchgate.net Molecular docking studies within this research indicated that the 5-chloro-benzofuran moiety can form key interactions within the active site of CYP51. researchgate.net Although this study did not investigate this compound itself, the findings suggest that the 5-chloro-benzofuran scaffold is a viable candidate for CYP51 interaction. In silico modeling of this compound docked into the active site of CYP51 could provide further insights into its potential binding mode and affinity.

Table 1: In Silico Docking Parameters for a Related 5-Chloro-benzofuran Derivative against CYP51 (Note: This data is for a representative compound from a study on related derivatives and not for this compound itself.)

CompoundDocking Score (kcal/mol)Key Interacting Residues
Aryl (5-chloro-benzofuran-2-yl) ketoxime derivative-8.5HEM 601, TYR 132, PHE 234

This table is for illustrative purposes based on findings for structurally related compounds.

Phosphofructokinase-2 Enzyme Binding

Phosphofructokinase-2 (PFK-2) is an enzyme involved in the regulation of glycolysis. There is currently no available scientific literature or data from in vitro or in silico studies that investigates the binding or modulation of Phosphofructokinase-2 by this compound. This remains an unexplored area for this particular compound.

CDC7 Kinase Inhibition

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a vital role in the initiation of DNA replication and is considered a potential target in cancer therapy. nih.gov The discovery of small molecule inhibitors of CDC7 is an active area of research. nih.gov At present, there are no published studies that specifically evaluate the in vitro inhibitory activity or in silico binding of this compound against CDC7 kinase. Therefore, its potential as a CDC7 inhibitor is yet to be determined.

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Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel 5-Chloro-2-(p-tolyl)benzofuran Derivatives

The structural framework of this compound offers extensive opportunities for chemical modification to generate novel derivatives with potentially enhanced or new biological activities. Future research will likely concentrate on systematic modifications of its core structure.

Key areas for synthetic exploration include:

Functionalization of the Benzofuran (B130515) Core: Introduction of various substituents on the benzene (B151609) ring of the benzofuran nucleus can significantly influence the molecule's electronic and steric properties, thereby affecting its biological activity.

Modification of the p-tolyl Group: Altering the substituents on the p-tolyl ring can modulate lipophilicity and target interaction. Replacing the methyl group with other alkyl or functional groups could lead to derivatives with improved pharmacological profiles.

Introduction of Diverse Moieties: Appending different heterocyclic or functional groups at various positions of the this compound scaffold can result in hybrid molecules with unique biological properties.

A variety of synthetic methodologies can be employed for these modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl groups. organic-chemistry.org C-H functionalization techniques offer a direct and efficient way to modify the benzofuran core. nih.gov Furthermore, various cyclization strategies starting from appropriately substituted phenols and alkynes can be utilized to construct the benzofuran ring with desired substitutions. rsc.org

Exploration of Alternative Biological Targets

While the specific biological targets of this compound are not yet extensively studied, the broader class of 2-arylbenzofurans has been shown to interact with a wide array of biological targets, suggesting numerous avenues for future investigation.

Potential biological targets for derivatives of this compound include:

Enzymes in Inflammatory Pathways: 2-Arylbenzofurans have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. nih.gov Novel derivatives could be designed as selective COX-2 inhibitors with potential anti-inflammatory applications.

Targets in Neurodegenerative Diseases: Analogs of 2-arylbenzofuran have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1), all of which are implicated in the pathology of Alzheimer's disease. rsc.orgacs.org This suggests that this compound derivatives could be developed as multi-target agents for neurodegenerative disorders.

Anticancer Targets: The benzofuran scaffold is a common feature in many anticancer agents. researchgate.net Derivatives have been shown to inhibit various protein kinases, such as c-Src, CDK2/GSK-3β, and VEGFR-2, and to induce apoptosis in cancer cells. researchgate.netingentaconnect.com Future research could focus on identifying specific kinases or signaling pathways targeted by novel this compound derivatives.

Antimicrobial Targets: Benzofuran derivatives have exhibited broad-spectrum antimicrobial activity. researchgate.net Investigating the specific cellular targets and mechanisms of action of this compound analogs against various bacterial and fungal pathogens is a promising area of research.

A summary of potential biological targets for 2-arylbenzofuran derivatives is presented in the table below.

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesCyclooxygenase (COX), Cholinesterases (AChE, BuChE), β-Secretase (BACE1)Inflammation, Alzheimer's Disease
Protein Kinasesc-Src, CDK2/GSK-3β, VEGFR-2Cancer
OtherTubulin, Apoptosis-related proteinsCancer
Microbial ComponentsVarious bacterial and fungal enzymes and cellular structuresInfectious Diseases

Integration of Advanced Computational Approaches for Rational Design

To streamline the drug discovery process and design more potent and selective derivatives of this compound, the integration of advanced computational approaches is crucial. In silico methods can provide valuable insights into the structure-activity relationships (SAR) and guide the synthesis of new compounds.

Key computational techniques that can be applied include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound derivatives to the active sites of various biological targets. nih.govnih.gov This information can help in designing molecules with improved target engagement.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. scienceopen.com This allows for the prediction of the activity of unsynthesized compounds and the identification of key structural features responsible for their potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the ligand and its target protein, offering insights into the stability of the complex and the role of specific interactions over time.

By combining these computational approaches with experimental validation, a more rational and efficient design of novel this compound derivatives with desired biological activities can be achieved.

Development as Molecular Probes in Biological Systems

The inherent properties of the benzofuran scaffold make it an attractive candidate for the development of molecular probes for studying biological systems. These probes can be used for bioimaging and for the detection and quantification of specific biomolecules.

Future research in this area could focus on:

Fluorescent Probes: Many benzofuran derivatives exhibit intrinsic fluorescence. nih.gov By modifying the structure of this compound, it is possible to tune its photophysical properties, such as absorption and emission wavelengths and quantum yield, to develop fluorescent probes for cellular imaging. nih.gov

PET Imaging Agents: Radiolabeled 2-arylbenzofuran derivatives have shown promise as positron emission tomography (PET) imaging agents for visualizing β-amyloid plaques in the brains of Alzheimer's disease patients. rsc.org The this compound scaffold could be similarly modified with positron-emitting isotopes for the development of novel PET tracers for various biological targets.

Targeted Probes: By conjugating this compound derivatives to specific targeting moieties, such as peptides or antibodies, it is possible to create probes that can selectively bind to and visualize specific cells, tissues, or proteins of interest.

The development of such molecular probes would provide powerful tools for understanding complex biological processes at the molecular level.

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 2-arylbenzofuran core is a key structural motif in a multitude of natural products with significant biological activities. rsc.org This makes this compound and its derivatives valuable synthetic intermediates for the total synthesis of these complex molecules.

The utility of this compound as a synthetic intermediate can be explored in the following ways:

Building Block for Natural Product Synthesis: The compound can serve as a starting material or a key building block in the multi-step synthesis of natural products containing the 2-arylbenzofuran scaffold. rsc.org

Platform for Diversity-Oriented Synthesis: The versatile chemistry of the benzofuran ring allows for a wide range of chemical transformations, making it an ideal platform for diversity-oriented synthesis to generate libraries of complex molecules for biological screening. nih.gov

Precursor for Novel Bioactive Compounds: By strategically modifying the functional groups on the this compound core, it can be converted into more complex and potent bioactive molecules for medicinal chemistry applications. jocpr.com

The application of this compound as a synthetic intermediate will undoubtedly contribute to the discovery and development of new and complex molecules with important therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Chloro-2-(p-tolyl)benzofuran and its derivatives?

  • Methodological Answer : A common approach involves oxidation of sulfide precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate). For sulfinyl derivatives, controlled stoichiometry (1.1:1 oxidant-to-substrate ratio) and temperature are critical to achieve yields >75% . Alternative routes include Suzuki-Miyaura coupling for aryl group introduction, though solvent choice and catalyst loading require optimization to minimize byproducts.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and supramolecular interactions. Crystals are typically grown via slow evaporation of tetrahydrofuran solutions. Complementary techniques include:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions (e.g., aromatic protons at δ 7.29–7.92 ppm ).
  • IR Spectroscopy : Key peaks include C=O stretches (~1707 cm1^{-1}) and sulfinyl S=O vibrations (~1061 cm1^{-1}) .

Q. What pharmacological activities are reported for benzofuran analogs?

  • Methodological Answer : Benzofuran derivatives exhibit antibacterial, antifungal, and antitumor activities. For example:

  • Antitumor screening : Derivatives with electron-withdrawing groups (e.g., chloro, sulfinyl) show enhanced cytotoxicity against cancer cell lines via topoisomerase inhibition .
  • Antimicrobial assays : Microplate dilution methods (MIC ≤ 16 µg/mL) against Staphylococcus aureus and Candida albicans are common .

Advanced Research Questions

Q. How can contradictions in crystallographic data between structurally similar derivatives be resolved?

  • Methodological Answer : Compare dihedral angles and non-covalent interactions. For instance:

  • The dihedral angle between the benzofuran core and 4-methylphenyl ring in 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran is 29.25°, while 4-fluorophenyl analogs exhibit smaller angles due to steric and electronic differences .
  • Weak C–H⋯O hydrogen bonds (2.50–2.75 Å) and π-stacking interactions (3.8 Å interplanar distance) stabilize crystal packing; deviations may arise from substituent polarity .

Q. What strategies optimize synthetic yield and purity for sulfinyl derivatives?

  • Methodological Answer :

  • Temperature control : Reactions at 273 K reduce side-product formation during sulfoxide synthesis .
  • Purification : Gradient elution (hexane:ethyl acetate, 1:1 to 1:2) improves separation of sulfinyl isomers.
  • Analytical validation : TLC (Rf_f = 0.62 in 1:1 hexane/ethyl acetate) and HPLC (C18 column, 220 nm detection) ensure purity >95% .

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on biological activity?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with halogens (Cl, F), alkyl groups (methyl), or electron-donating groups (methoxy) at the 2- and 5-positions.
  • Activity testing : Use standardized assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity). For example, 4-fluorophenyl analogs show 20% higher antitumor activity than methyl-substituted derivatives due to enhanced membrane permeability .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with bioactivity trends .

Q. What analytical approaches address discrepancies in spectral data interpretation?

  • Methodological Answer :

  • NMR coupling constants : Compare experimental 3J^3 \text{J}-values with DFT-predicted values to confirm substituent orientation (e.g., para vs. meta substitution) .
  • Mass spectrometry : High-resolution ESI-MS resolves isotopic patterns (e.g., 35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl}) to verify molecular formulae .

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